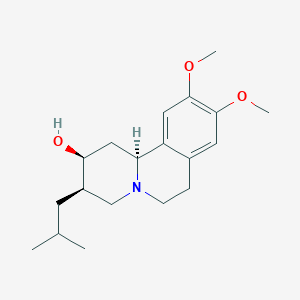
(2S,3R,11bS)-Dihydrotetrabenazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,11bS)-Dihydrotetrabenazine is a chemical compound known for its significant biological activity. It is an alkaloid that has shown potential in various therapeutic applications, particularly in the treatment of diseases caused by protozoa and viruses . The compound is structurally related to other isoquinoline alkaloids and has been studied for its pharmacological properties.
准备方法
The synthesis of (2S,3R,11bS)-Dihydrotetrabenazine involves several steps, typically starting from simpler organic molecules. Industrial production methods often involve high-throughput screening and optimization of reaction conditions to maximize yield and purity .
化学反应分析
(2S,3R,11bS)-Dihydrotetrabenazine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
科学研究应用
(2S,3R,11bS)-Dihydrotetrabenazine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying isoquinoline alkaloids and their reactivity.
Biology: Investigated for its effects on cellular processes and protein synthesis inhibition.
Medicine: Explored as a potential therapeutic agent for treating viral infections and protozoal diseases.
作用机制
The primary mechanism of action of (2S,3R,11bS)-Dihydrotetrabenazine involves the inhibition of protein synthesis. It binds to the ribosomal 40S subunit, preventing the movement of ribosomes along the mRNA strand, thereby blocking translation . This action disrupts the production of essential proteins in eukaryotic cells, leading to the inhibition of cell growth and proliferation.
相似化合物的比较
(2S,3R,11bS)-Dihydrotetrabenazine is similar to other isoquinoline alkaloids such as emetine and dehydroemetine. it is unique in its specific binding affinity and inhibitory effects on protein synthesis . Other similar compounds include:
Emetine: Known for its antiamoebic properties and similar mechanism of action.
Dehydroemetine: A derivative of emetine with enhanced stability and similar biological activity.
Liensinine: Another isoquinoline alkaloid with antiviral properties.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.
属性
分子式 |
C19H29NO3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
(2S,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m1/s1 |
InChI 键 |
WEQLWGNDNRARGE-PVAVHDDUSA-N |
手性 SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC |
规范 SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)

![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)
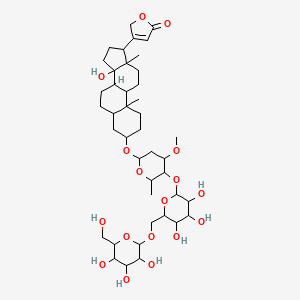


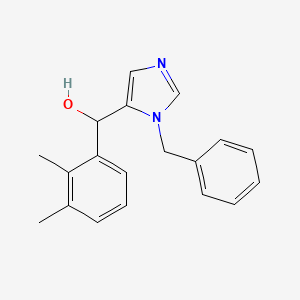
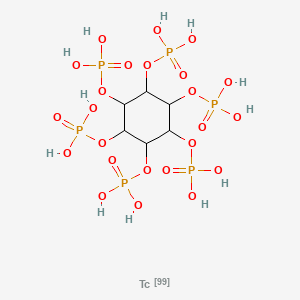

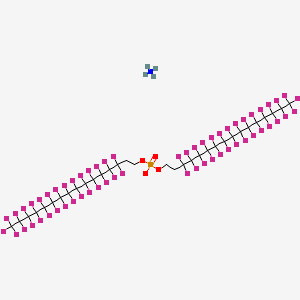
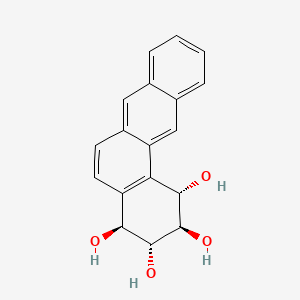

![[(2R,6S)-6-[(3S,8S,9S,10R,13S,14S,16S,17R)-3-(2,2-dimethylpropanoyloxy)-16-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] 2,2-dimethylpropanoate](/img/structure/B13407529.png)
